molecular formula C9H9BrO3 B13584337 Methyl 3-bromo-2-hydroxy-6-methylbenzoate

Methyl 3-bromo-2-hydroxy-6-methylbenzoate

Cat. No.: B13584337
M. Wt: 245.07 g/mol
InChI Key: NWSABGXQHKRZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-2-hydroxy-6-methylbenzoate: is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol It is a derivative of benzoic acid and features a bromine atom, a hydroxyl group, and a methyl ester group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-2-hydroxy-6-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-6-methylbenzoic acid followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The esterification step is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-2-hydroxy-6-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-bromo-2-hydroxy-6-methylbenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-hydroxy-6-methylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • Methyl 3-bromo-2-hydroxybenzoate
  • Methyl 3-bromo-6-methylbenzoate
  • Methyl 2-hydroxy-6-methylbenzoate

Comparison: Methyl 3-bromo-2-hydroxy-6-methylbenzoate is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical reactions and applications .

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

methyl 3-bromo-2-hydroxy-6-methylbenzoate

InChI

InChI=1S/C9H9BrO3/c1-5-3-4-6(10)8(11)7(5)9(12)13-2/h3-4,11H,1-2H3

InChI Key

NWSABGXQHKRZGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.